molecular formula C12H6Cl3NO3 B14300013 2-(4,4,4-Trichloro-3-oxobut-1-en-1-yl)-1H-isoindole-1,3(2H)-dione CAS No. 116253-87-3

2-(4,4,4-Trichloro-3-oxobut-1-en-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14300013
CAS No.: 116253-87-3
M. Wt: 318.5 g/mol
InChI Key: FXYFYCNSBCAZOV-UHFFFAOYSA-N
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Description

2-(4,4,4-Trichloro-3-oxobut-1-en-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trichloromethyl group and an isoindole moiety. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,4-Trichloro-3-oxobut-1-en-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of isoindole derivatives with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,4-Trichloro-3-oxobut-1-en-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4,4,4-Trichloro-3-oxobut-1-en-1-yl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4,4,4-Trichloro-3-oxobut-1-en-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The trichloromethyl group and isoindole moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-1,1,1-trichloro-3-buten-2-one: This compound shares the trichloromethyl group but differs in its overall structure and reactivity.

    2-Amino-6-bromobenzonitrile: While structurally different, this compound is used in similar research applications.

Uniqueness

2-(4,4,4-Trichloro-3-oxobut-1-en-1-yl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of a trichloromethyl group and an isoindole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

116253-87-3

Molecular Formula

C12H6Cl3NO3

Molecular Weight

318.5 g/mol

IUPAC Name

2-(4,4,4-trichloro-3-oxobut-1-enyl)isoindole-1,3-dione

InChI

InChI=1S/C12H6Cl3NO3/c13-12(14,15)9(17)5-6-16-10(18)7-3-1-2-4-8(7)11(16)19/h1-6H

InChI Key

FXYFYCNSBCAZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C=CC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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